

Technical Profile: 4'-Iodo-2-phenylacetophenone

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Compound of Interest

Compound Name: 4'-Iodo-2-phenylacetophenone

CAS No.: 55794-28-0

Cat. No.: B1324248

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CAS Number: 55794-28-0 Synonyms: 1-(4-Iodophenyl)-2-phenylethanone; 4'-Iododesoxybenzoin; Benzyl 4-iodophenyl ketone.

Executive Summary

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is a specialized diarylketone scaffold used primarily as a high-value intermediate in medicinal chemistry and materials science.^{[1][2]} Structurally, it consists of a deoxybenzoin core functionalized with a para-iodine atom on the benzoyl ring. This halogen handle renders the molecule highly versatile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the pharmacophore.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity profiles of **4'-Iodo-2-phenylacetophenone**, designed for researchers requiring high-purity synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties^[1] ^{[3][4][5][6][7][8][9]}

The compound is characterized by the presence of three distinct reactive centers: the aryl iodide (electrophile for coupling), the carbonyl group (electrophile for reduction/addition), and the

-methylene bridge (nucleophile upon deprotonation).

Table 1: Physicochemical Constants

Property	Value	Note
CAS Number	55794-28-0	Verified Identifier
Molecular Formula	C H IO	
Molecular Weight	322.14 g/mol	
SMILES	<chem>O=C(CC1=CC=CC=C1)C2=C C=C(I)C=C2</chem>	
Appearance	Off-white to pale yellow solid	Light sensitive
Solubility	DCM, Chloroform, DMSO, EtOAc	Insoluble in water
Reactivity	Aryl iodide, Ketone, -Acidic proton	Multi-functional scaffold

Synthesis Strategies

To access **4'-Iodo-2-phenylacetophenone** with high regiochemical fidelity, two primary strategies are employed. The choice depends on available starting materials and tolerance for isomeric impurities.

Route A: Friedel-Crafts Acylation (Industrial/Scalable)

This route utilizes the para-directing nature of the iodine substituent on the benzene ring. While iodobenzene is deactivated, it undergoes acylation with highly reactive acid chlorides under Lewis acid catalysis.

- Reagents: Iodobenzene, Phenylacetyl chloride, Aluminum Chloride (AlCl₃).
- Conditions: Anhydrous DCM or CS₂, 0°C to RT.
- Mechanism: The acylium ion generated from phenylacetyl chloride attacks the para-position of iodobenzene.
- Causality: Iodobenzene is used in excess to minimize poly-acylation. The iodine atom's steric bulk and inductive withdrawal discourage ortho-substitution, favoring the para-isomer (4'-iodo).

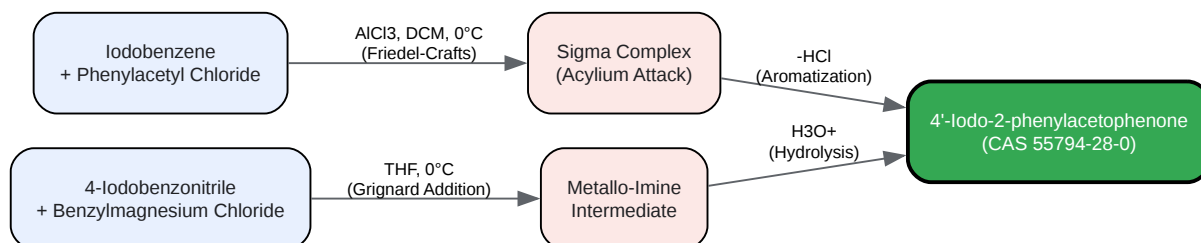
Route B: Organometallic Nucleophilic Substitution (High Precision)

For applications requiring strict regio-purity, the reaction of a benzyl nucleophile with a 4-iodobenzoyl electrophile is preferred.

- Reagents: 4-Iodobenzonitrile, Benzylmagnesium chloride (Grignard).
- Conditions: THF, 0°C, followed by acidic hydrolysis.
- Mechanism: The Grignard reagent attacks the nitrile to form an imine magnesium salt, which hydrolyzes to the ketone.
- Advantage: This route avoids the potential de-iodination or scrambling sometimes observed with aggressive Lewis acids in Friedel-Crafts chemistry.

Visualization: Synthesis Workflow

The following diagram contrasts the electrophilic aromatic substitution path with the nucleophilic organometallic path.



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Figure 1: Comparative synthesis pathways. Route A (top) utilizes electrophilic substitution; Route B (bottom) utilizes nucleophilic addition to a nitrile.

Reactivity & Applications

The utility of **4'-Iodo-2-phenylacetophenone** lies in its orthogonal functional handles. It serves as a "linchpin" molecule in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystalline materials.

The Aryl Iodide Handle (C-I)

The iodine atom is a weak base but an excellent leaving group, making it the preferred site for Pd-catalyzed cross-coupling.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-substituted deoxybenzoins.
- Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

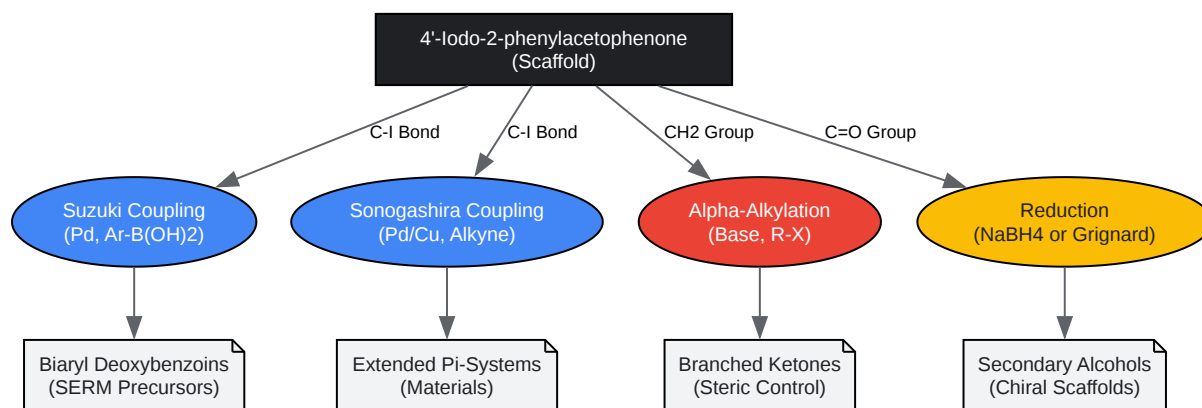
The -Methylene Handle (-CH -)

The protons adjacent to the carbonyl are acidic (pK_a ~16-17).

- Alkylation: Deprotonation with bases (NaH, KOtBu) followed by alkyl halides allows for branching at the ethylene bridge.
- Aldol Condensation: Reaction with benzaldehydes yields

-unsaturated ketones (chalcones).

Visualization: Functionalization Logic



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Figure 2: Divergent reactivity map showing the three orthogonal reaction sites.

Experimental Protocol: Grignard Synthesis (Route B)

The following protocol prioritizes regiochemical purity over raw yield.

- Preparation of Grignard: In a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine to initiate. Slowly add Benzyl chloride (1.1 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of Benzylmagnesium chloride.
- Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 4-Iodobenzonitrile (1.0 eq) in THF into the reaction mixture over 30 minutes.
- Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark, indicating the formation of the magnesium imine salt.

- Hydrolysis: Cool back to 0°C. Quench carefully with 1M HCl (aq) until pH < 2. Stir vigorously for 2 hours at RT to hydrolyze the imine to the ketone.
- Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Hexane to yield **4'-Iodo-2-phenylacetophenone** as off-white crystals.

Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
- Storage: Store at 2-8°C under inert gas. Protect from light (iodine-carbon bonds can be photolabile).
- Disposal: Halogenated organic waste streams.

References

- Royal Society of Chemistry. (1976). Friedel–Crafts reactions.[3] Part XXV. Acetylation and benzylation of iodobenzene. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [[Link](#)]

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Sources

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- 2. 898784-08-2|2-(4-Chlorophenyl)-4'-iodoacetophenone|BLD Pharm [bldpharm.com]
- 3. Consider the given reaction: Reaction 1: Benzene + Phenylacetyl chloride.. [askfilo.com]

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